3-(3-Methoxy-1-azetidinyl)propylamine
Description
3-(3-Methoxy-1-azetidinyl)propylamine is a tertiary amine derivative featuring a propylamine backbone substituted with a 3-methoxy-azetidine ring. Azetidine, a four-membered nitrogen-containing heterocycle, confers unique steric and electronic properties compared to larger rings like piperidine or morpholine. The methoxy group at the 3-position of the azetidine ring may enhance solubility and influence binding interactions with biological targets.
Properties
Molecular Formula |
C7H16N2O |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
3-(3-methoxyazetidin-1-yl)propan-1-amine |
InChI |
InChI=1S/C7H16N2O/c1-10-7-5-9(6-7)4-2-3-8/h7H,2-6,8H2,1H3 |
InChI Key |
GMMSRLQVZWKJFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1CN(C1)CCCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs in Medicinal Chemistry
3-(Dimethylamino)propylamine and Derivatives
- Structure: Propylamine substituted with dimethylamino (-N(CH₃)₂) or diethylamino (-N(C₂H₅)₂) groups.
- Activity: In anti-proliferative studies against head and neck squamous cell carcinoma (HNSCC), 3-(dimethylamino)propylamine derivatives showed moderate activity (IC₅₀ ~10–50 µM), with selectivity dependent on substituent size and polarity. For example, replacing morpholine with 4-methylpiperazine reduced potency by an order of magnitude but retained selectivity .
- Key Finding : Subtle structural changes (e.g., morpholine vs. piperazine) significantly alter activity, highlighting the importance of nitrogen ring size and electronic effects.
PAPA/NO (3-(n-Propylamino)propylamine/NO)
- Structure: Propylamine with an n-propylamino group linked to a nitric oxide (NO)-releasing moiety.
- Activity: Demonstrated anti-proliferative effects in A375 melanoma cells (IC₅₀ = 44 µM) via NO release.
- Comparison: Unlike 3-(3-Methoxy-1-azetidinyl)propylamine, PAPA/NO’s efficacy relies on NO donation rather than direct receptor binding.
Fluorinated Nitroimidazole-Propylamine Derivatives
- Structure : Propylamine conjugated with fluorinated nitroimidazole groups (e.g., Bis-pTFN-1).
- Activity : Hypoxia-selective cytotoxins (selectivity ratio up to 15.5) for tumor imaging via ¹⁹F-MRS. High intracellular uptake (Ci/Ce ~200) in hypoxic cells .
Preparation Methods
Mechanistic Basis and Catalytic Systems
The nucleophilic ring-opening of N-sulfonylazetidines represents a robust method for constructing 3,3-disubstituted propylamines. As demonstrated by Prakash et al., azetidines activated by electron-withdrawing groups (e.g., N-tosyl) undergo regioselective S<sub>N</sub>2-type ring opening at the benzylic position (C2) in the presence of Lewis acids such as Yb(OTf)<sub>3</sub> or Cu(OTf)<sub>2</sub>. For 3-(3-Methoxy-1-azetidinyl)propylamine, this approach could involve:
-
Substrate Design : Using 3-methoxyazetidine (N-sulfonyl protected) as the electrophilic partner.
-
Nucleophile Selection : Employing a propylamine derivative (e.g., 3-aminopropanol) as the nucleophile.
In the reported protocol, aryl/heteroaryl nucleophiles react with azetidines at room temperature in dichloromethane, yielding products in 36–95% efficiency. Adapting this to an amine nucleophile may require elevated temperatures or polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
| Azetidine Substituent | Nucleophile | Catalyst | Yield (%) |
|---|---|---|---|
| 2-Phenyl (N-Ts) | 1,3,5-Trimethoxybenzene | Cu(OTf)<sub>2</sub> | 95 |
| 2-Thienyl (N-Ms) | 1,3,5-Trimethoxybenzene | Yb(OTf)<sub>3</sub> | 89 |
Reductive Amination and Catalytic Hydrogenation
Hydrogenation of Nitrile Intermediates
The synthesis of alkoxypropylamines via nitrile hydrogenation, as described in CN109369423B, offers a scalable route. For this compound, this method could involve:
Process Intensification
-
Catalyst Systems : Cu-Co/Al<sub>2</sub>O<sub>3</sub>-diatomite catalysts (as in CN101328129A) promote selective hydrogenation while minimizing over-reduction.
-
Inhibitors : Adding NH<sub>3</sub> or amines suppresses secondary amine formation, ensuring >99.5% purity post-distillation.
Table 2. Hydrogenation Conditions for Alkoxypropionitriles
| Substrate | Catalyst | H<sub>2</sub> Pressure (atm) | Yield (%) |
|---|---|---|---|
| 3-Ethoxypropionitrile | Ra-Ni | 3 | 98 |
| 3-Methoxypropionitrile | Pd/C | 5 | 95* |
*Theoretical yield extrapolated from analogous reactions.
Vapor-Phase Catalytic Amination
Continuous-Flow Reactor Design
CN101328129A details a vapor-phase process for 3-methoxypropylamine synthesis using 3-methoxypropanol, NH<sub>3</sub>, and H<sub>2</sub> over Cu-Co/Al<sub>2</sub>O<sub>3</sub>-diatomite catalysts. Adapting this to the target compound necessitates:
Challenges and Solutions
-
Thermal Stability : Azetidines may undergo ring-opening at high temperatures. Lower temperatures (120–150°C) and shorter residence times could mitigate decomposition.
-
Catalyst Composition : Optimizing Cu (5–25 wt%) and Co (5–30 wt%) loadings enhances activity and selectivity.
Cyclization Strategies for Azetidine Formation
Intramolecular Nucleophilic Displacement
Constructing the azetidine ring in situ via cyclization of β-amino alcohols offers a modular approach:
-
Intermediate Synthesis : Prepare 3-methoxy-1-(3-aminopropyl)azetidine by reacting 3-chloro-1-methoxypropane with 1,3-diaminopropane.
-
Cyclization : Base-mediated (e.g., K<sub>2</sub>CO<sub>3</sub>) intramolecular S<sub>N</sub>2 displacement forms the azetidine ring.
Reductive Cyclization
Reducing γ-nitrocarbonyl compounds with LiAlH<sub>4</sub> or BH<sub>3</sub>·THF can yield azetidines. For example:
-
Substrate : 3-Methoxy-4-nitrobutyraldehyde.
-
Reduction : LiAlH<sub>4</sub> in THF at 0°C induces cyclization to 3-methoxyazetidine, which is subsequently coupled with 3-aminopropanol.
Comparative Analysis of Methodologies
Table 3. Advantages and Limitations of Synthetic Routes
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(3-Methoxy-1-azetidinyl)propylamine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination. For example, azetidine derivatives can be functionalized via alkylation using 3-methoxypropylamine precursors under inert conditions (e.g., nitrogen atmosphere). Reaction optimization may include adjusting solvent polarity (e.g., dichloromethane vs. THF), temperature (0–60°C), and catalyst selection (e.g., palladium for cross-coupling). Monitoring progress via TLC or HPLC ensures intermediate purity before final purification by column chromatography .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is critical for structural elucidation, particularly to confirm the azetidine ring geometry and propylamine chain connectivity. Mass Spectrometry (MS) validates molecular weight, while Infrared (IR) spectroscopy identifies functional groups (e.g., methoxy C-O stretch at ~1100 cm⁻¹). High-resolution MS and X-ray crystallography (if crystalline) provide additional confirmation .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Safety Data Sheets (SDS) for structurally similar amines recommend using fume hoods, nitrile gloves, and lab coats to avoid dermal/ocular exposure. In case of inhalation, move to fresh air and seek medical attention. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Regular monitoring of airborne concentrations via OSHA-compliant methods is advised .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions in NMR or MS data (e.g., unexpected splitting or m/z ratios) may arise from impurities, tautomerism, or dynamic effects. Strategies include:
- Repetition under controlled conditions (e.g., anhydrous solvents, degassed systems).
- Advanced NMR techniques (e.g., NOESY for spatial proximity analysis).
- Computational validation using DFT calculations to predict spectra and compare with experimental data .
Q. What strategies are used to study the compound's interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like GPCRs or kinases. Experimental validation involves:
- Surface Plasmon Resonance (SPR) for real-time binding kinetics.
- Fluorescence polarization assays to measure competitive displacement of labeled ligands.
- Mutagenesis studies to identify critical residues in the binding pocket. Dose-response curves (IC₅₀/EC₅₀) and selectivity panels against related targets are essential .
Q. How can this compound be integrated into novel materials or catalytic systems?
- Methodological Answer : The tertiary amine and azetidine moieties make it a candidate for:
- Ligand design : Coordinating with transition metals (e.g., Pd, Cu) in cross-coupling catalysis. Optimize ligand-metal ratios via Job’s plot analysis.
- Polymer chemistry : As a cross-linker in pH-responsive hydrogels. Characterize rheological properties and swelling ratios under varying conditions.
- Membrane technologies : Functionalizing polymeric membranes for selective ion transport. Assess permeability using diffusion cells and ICP-MS .
Theoretical and Methodological Considerations
- Linking to Conceptual Frameworks : Anchor studies in azetidine chemistry (e.g., ring strain effects on reactivity) or amine-mediated catalysis. Use Hammett plots to correlate substituent effects with reaction rates .
- Experimental Design : Employ Design of Experiments (DoE) to optimize synthesis yields. Variables include temperature, solvent, and catalyst loading. Analyze via ANOVA to identify significant factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
